

# 2,5-anhydro-D-glucitol azide derivative characterization

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## Compound of Interest

Compound Name: *2,5-Anhydro-1-azido-1-deoxy-D-glucitol*

Cat. No.: *B11824961*

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Title: Technical Deep Dive: Synthesis and Structural Validation of 2,5-Anhydro-D-Glucitol Azide Derivatives

**Executive Summary** This technical guide details the synthesis, purification, and rigorous characterization of azide-functionalized 2,5-anhydro-D-glucitol derivatives. These tetrahydrofuran (THF) sugar mimetics are critical scaffolds in the development of SGLT2 inhibitors, nucleic acid analogs (C-nucleosides), and glycomimetics. The incorporation of an azide motif (

) enables bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), transforming these inert scaffolds into versatile chemical probes.

This document focuses on the 6-azido-6-deoxy-2,5-anhydro-D-glucitol derivative, chosen for its asymmetric utility in linking strategies. We prioritize safety protocols for organic azides and provide a self-validating characterization framework using NMR, IR, and HRMS.

## Part 1: Structural Significance & Applications

The 2,5-anhydro-D-glucitol core differs fundamentally from standard pyranose sugars. By locking the sugar into a furanose-like ether cycle, the molecule adopts a specific puckered conformation (typically North/South envelope) that mimics the transition states of glycosyl transferases or the binding poses of sodium-glucose cotransporters.

### Why Azide Derivatives?

- **Bioorthogonal Utility:** The azide group is sterically small and electronically stable in biological media, allowing for "click" conjugation to fluorophores or drugs without disrupting the glycomimetic's binding affinity.
- **Metabolic Stability:** Unlike O-glycosides, the ether linkage in the 2,5-anhydro core is resistant to glycoside hydrolases, extending in vivo half-life.
- **Safety Profile:** While low molecular weight azides are energetic, the high oxygen content of the glucitol core ((C+O)/N ratio > 3) stabilizes the molecule for standard laboratory handling.

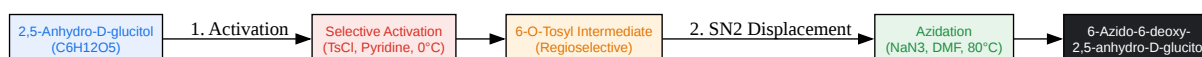
## Part 2: Synthetic Pathway

The synthesis targets the selective functionalization of the primary alcohol at the C6 position. The C1 position is sterically distinct due to the proximity of the ring oxygen and C2 stereocenter.

### Reaction Scheme Logic:

- **Precursor:** 2,5-Anhydro-D-glucitol (commercially available or synthesized from D-glucitol via acid-catalyzed dehydration).[\[1\]](#)
- **Activation:** Selective sulfonylation (Tosylation) of the primary hydroxyl.
- **Displacement:**

substitution using sodium azide.



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Caption: Synthetic workflow for the regioselective installation of the azide functionality at C6.

## Part 3: Characterization Framework (The Core)

This section defines the "Trustworthiness" of the protocol. A successful synthesis is not claimed until all three pillars of data converge.

### Infrared Spectroscopy (The "Trust Check")

The first line of evidence is IR spectroscopy. The azide vibration is distinct and cannot be confused with sugar hydroxyls or ether bands.

- Diagnostic Peak: Antisymmetric stretching vibration ( ) at 2100–2110 cm .
- Validation: Absence of this peak indicates failed substitution. Presence of a split peak may indicate Fermi resonance or decomposition.

### Nuclear Magnetic Resonance (NMR)

NMR provides the structural proof, confirming regiochemistry (C6 vs C1 substitution) and ring conformation.

<sup>1</sup>H NMR (500 MHz, D

O) Expectations:

- H6 Protons: Upon azidation, the diastereotopic protons at C6 shift upfield relative to the O-tosyl precursor but remain distinct from the hydroxymethyl protons at C1.
  - Range: 3.4 – 3.6 ppm (Azide-adjacent).
- Ring Protons (H2-H5): These signals appear in the 3.8 – 4.2 ppm range. The coupling constants (

,

,

) define the ring pucker.

- Symmetry Check: Unlike 2,5-anhydro-D-mannitol (symmetric), the glucitol derivative is asymmetric. You must observe distinct signals for C1 and C6 protons. If the spectrum looks simplified/symmetric, you may have the wrong starting material (mannitol derivative).

C NMR (125 MHz, D

O) Expectations:

- C-Azide Shift: The carbon attached to the azide (C6) typically resonates at 50–55 ppm. This is a significant upfield shift from the C-OH precursor (~60-62 ppm).
- Ring Carbons: Resonances between 70–85 ppm.

## Mass Spectrometry (HRMS)

- Mode: ESI-TOF (Positive).
- Target Ion:  
.
- Isotope Pattern: Nitrogen rule applies. The mass difference between the precursor and product must correspond exactly to the replacement of OH (17 Da) with N

(42 Da)

Net +25 Da (if comparing to alcohol) or replacement of OTs

Net mass change.

## Part 4: Detailed Experimental Protocols

Safety Pre-read:

- Hazard: Sodium azide is acutely toxic and generates explosive hydrazoic acid with acids.[2][3][4]
- Control: Maintain reaction pH > 7. Use a blast shield for heating steps.
- Disposal: Quench excess azide with nitrous acid or specific waste protocols. Do not pour down drains (forms copper azides in pipes).[2]

## Protocol A: Synthesis of 6-O-Tosyl-2,5-anhydro-D-glucitol

- Dissolution: Dissolve 2,5-anhydro-D-glucitol (1.64 g, 10 mmol) in anhydrous pyridine (20 mL) under argon.
- Addition: Cool to 0°C. Add  
  
-toluenesulfonyl chloride (1.90 g, 10 mmol, 1.0 eq) portion-wise over 30 mins. Note: Stoichiometric control is vital to avoid bis-tosylation.
- Reaction: Stir at 0°C for 4 hours, then allow to warm to RT overnight.
- Workup: Dilute with DCM, wash with 1M HCl (cold, careful pH check), saturated NaHCO<sub>3</sub>, and brine. Dry over MgSO<sub>4</sub>.
- Purification: Flash chromatography (SiO<sub>2</sub>, EtOAc/Hexane gradient). Isolate the mono-tosylated product.

## Protocol B: Azidation to 6-Azido-6-deoxy-2,5-anhydro-D-glucitol

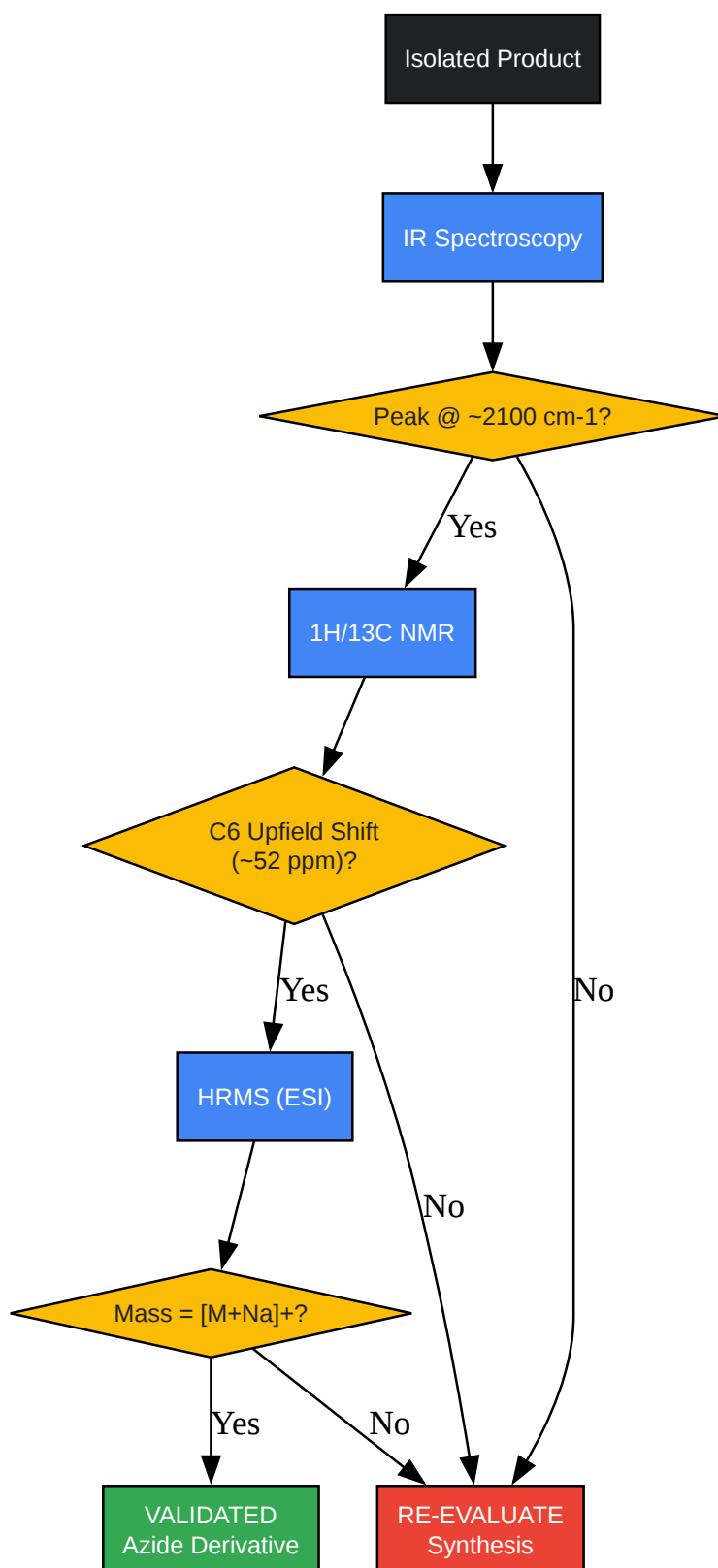
- Setup: Dissolve the tosyl intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).
- Displacement: Add sodium azide (NaN<sub>3</sub>, 1.5 eq).

- Heating: Heat to 80°C for 6–12 hours. Monitor by TLC (stain with anisaldehyde; azide product often travels faster than tosylate).
- Workup: Dilute with water, extract with EtOAc (x3). Crucial: Wash organic layer extensively with water/brine to remove DMF and excess azide.
- Validation: Concentrate and dry. Obtain IR immediately to confirm the ~2100 cm peak.

## Part 5: Data Summary & Visualization

### Characterization Logic Flow

Use this decision tree to validate your product.



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Caption: Step-by-step validation logic for azide confirmation.

## Quantitative Reference Data

Parameter	Value / Observation	Structural Insight
IR	2105 cm (strong)	Confirms Azide ( ) group presence.
C NMR (C6)	52.4 ppm	Upfield shift indicates C-N bond formation (vs C-O).
C NMR (C1)	61.8 ppm	Unchanged hydroxymethyl indicates regioselectivity.
HRMS (m/z)	212.0645	Calc. for C H N O Na. Confirms formula.
Solubility	Water, MeOH, DMSO	High polarity due to remaining hydroxyls.

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